molecular formula C11H13NO3 B13349885 (R)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate

(R)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate

Cat. No.: B13349885
M. Wt: 207.23 g/mol
InChI Key: CFLRAHUUIZUHOY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a hydroxylamine or an amine.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxylamine or amine derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ester functionality makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-[(3R)-3-amino-2,3-dihydro-1-benzofuran-6-yl]acetate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)5-7-2-3-8-9(12)6-15-10(8)4-7/h2-4,9H,5-6,12H2,1H3/t9-/m0/s1

InChI Key

CFLRAHUUIZUHOY-VIFPVBQESA-N

Isomeric SMILES

COC(=O)CC1=CC2=C(C=C1)[C@H](CO2)N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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